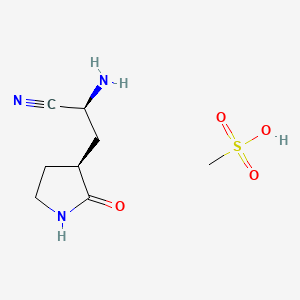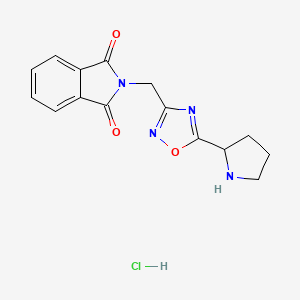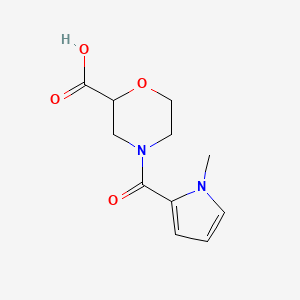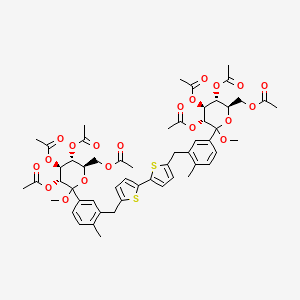
Dichlorobis(di-t-butylphenylphosphino)palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) . This organometallic compound is widely used in various chemical reactions, particularly in catalysis. It is a colorless to pale yellow solid with the molecular formula C28H46Cl2P2Pd and a molecular weight of 621.94 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is typically synthesized by reacting palladium(II) chloride with di-tert-butylphenylphosphine in an appropriate solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The compound is then purified through recrystallization or other suitable purification techniques to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands .
Applications De Recherche Scientifique
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as cross-coupling reactions, which are essential for the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products .
Mécanisme D'action
The mechanism by which Dichlorobis(di-tert-butylphenylphosphine)palladium(II) exerts its effects involves the coordination of the palladium center with various ligands. This coordination activates the palladium center, making it a highly effective catalyst for various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the ligands present .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Dichlorobis(di-tert-butylphenylphosphine)palladium(II) include:
- Dichlorobis(di-tert-butyl(4-dimethylaminophenyl)phosphine)palladium(II)
- Bis(di-tert-butyl(4-trifluoromethylphenyl)phosphine)palladium(II) chloride
- Bis(triphenylphosphine)palladium(II) dichloride
- 1,1’-Bis(di-tert-butylphosphino)ferrocene palladium dichloride
- Chloro[2-(dicyclohexylphosphino)-2’‘-(N,N-dimethylamino)-1,1’'-biphenyl]gold(I)
- [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex .
Uniqueness
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is unique due to its specific ligand environment, which provides it with distinct catalytic properties. The presence of di-tert-butylphenylphosphine ligands enhances its stability and reactivity, making it a valuable catalyst in various chemical transformations .
Propriétés
Formule moléculaire |
C28H48Cl2P2Pd+2 |
|---|---|
Poids moléculaire |
624.0 g/mol |
Nom IUPAC |
ditert-butyl(phenyl)phosphanium;dichloropalladium |
InChI |
InChI=1S/2C14H23P.2ClH.Pd/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;;;/h2*7-11H,1-6H3;2*1H;/q;;;;+2 |
Clé InChI |
QNNRAWADYXIGHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C.CC(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C.Cl[Pd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazole](/img/structure/B14884050.png)
![4-(chloromethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14884051.png)



![(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol](/img/structure/B14884078.png)





![(R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide](/img/structure/B14884114.png)

